molecular formula C16H23NO B182464 Piperidine, 1-benzoyl-2,2,6,6-tetramethyl- CAS No. 74601-40-4

Piperidine, 1-benzoyl-2,2,6,6-tetramethyl-

Cat. No. B182464
CAS RN: 74601-40-4
M. Wt: 245.36 g/mol
InChI Key: GKHXDNVONWZTKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidine, 1-benzoyl-2,2,6,6-tetramethyl- is a chemical compound commonly known as Boc-piperidine. It is a white crystalline powder that is widely used in the field of organic chemistry as a protecting group for amines. This compound is an important intermediate in the synthesis of various drugs and pharmaceuticals.

Mechanism Of Action

The mechanism of action of Boc-piperidine involves the protection of the amine group of various compounds during chemical reactions. The protecting group is removed by treatment with an acid, such as trifluoroacetic acid, to reveal the free amine group.

Biochemical And Physiological Effects

Boc-piperidine does not have any significant biochemical or physiological effects as it is mainly used as a protecting group for amines in organic chemistry.

Advantages And Limitations For Lab Experiments

The advantages of using Boc-piperidine as a protecting group for amines include its ease of use, high yield, and compatibility with a wide range of chemical reactions. However, the limitations include the need for an acid to remove the protecting group and the potential for side reactions during the deprotection step.

Future Directions

There are several future directions for the use of Boc-piperidine in organic chemistry. One potential application is in the synthesis of new drugs and pharmaceuticals. Boc-piperidine can also be used in the preparation of peptide and protein derivatives. Further research can focus on improving the efficiency and selectivity of the deprotection step and developing new protecting groups for amines.
Conclusion:
In conclusion, Boc-piperidine is an important compound in the field of organic chemistry. It is widely used as a protecting group for amines and is an important intermediate in the synthesis of various drugs and pharmaceuticals. The synthesis method is simple and the compound has many advantages, but there are also limitations that need to be considered. Further research can focus on improving the efficiency and selectivity of the deprotection step and developing new protecting groups for amines.

Synthesis Methods

The synthesis of Boc-piperidine involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield after purification by column chromatography.

Scientific Research Applications

Boc-piperidine is widely used in the field of organic chemistry as a protecting group for amines. It is used to protect the amine group of various compounds during chemical reactions. This compound is an important intermediate in the synthesis of various drugs and pharmaceuticals. It is also used in the preparation of peptide and protein derivatives.

properties

CAS RN

74601-40-4

Product Name

Piperidine, 1-benzoyl-2,2,6,6-tetramethyl-

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

phenyl-(2,2,6,6-tetramethylpiperidin-1-yl)methanone

InChI

InChI=1S/C16H23NO/c1-15(2)11-8-12-16(3,4)17(15)14(18)13-9-6-5-7-10-13/h5-7,9-10H,8,11-12H2,1-4H3

InChI Key

GKHXDNVONWZTKI-UHFFFAOYSA-N

SMILES

CC1(CCCC(N1C(=O)C2=CC=CC=C2)(C)C)C

Canonical SMILES

CC1(CCCC(N1C(=O)C2=CC=CC=C2)(C)C)C

Origin of Product

United States

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